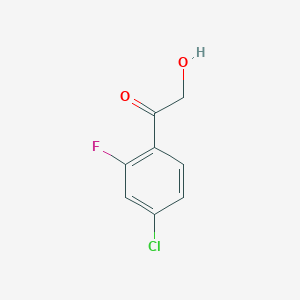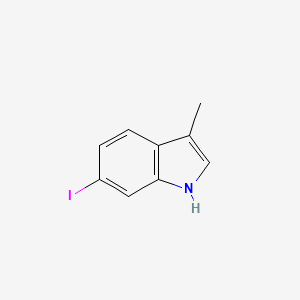
2-Amino-5-(3-bromo-4-methoxyphenyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(3-bromo-4-methoxyphenyl)-1,3,4-thiadiazole is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3-bromo-4-methoxyphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-4-methoxyaniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine substituent, potentially replacing it with hydrogen or other functional groups.
Substitution: The bromine atom in the aromatic ring is a good leaving group, making the compound suitable for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated products or other substituted derivatives.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Studied for its potential anticancer properties, as it can interfere with specific cellular pathways involved in cancer cell proliferation.
作用機序
The mechanism of action of 2-Amino-5-(3-bromo-4-methoxyphenyl)-1,3,4-thiadiazole varies depending on its application:
Antimicrobial Activity: The compound may disrupt bacterial cell wall synthesis or interfere with essential enzymes, leading to cell death.
Anticancer Activity: It may inhibit specific signaling pathways or enzymes involved in cell division, thereby preventing cancer cell proliferation.
類似化合物との比較
2-Amino-1,3,4-thiadiazole: Lacks the bromine and methoxy substituents, making it less versatile in substitution reactions.
5-Phenyl-1,3,4-thiadiazole:
2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole: Similar but lacks the bromine atom, which can influence its chemical behavior and reactivity.
Uniqueness: 2-Amino-5-(3-bromo-4-methoxyphenyl)-1,3,4-thiadiazole is unique due to the presence of both bromine and methoxy substituents on the aromatic ring. These groups enhance its reactivity and make it a valuable intermediate in various chemical reactions, particularly nucleophilic aromatic substitution.
特性
分子式 |
C9H8BrN3OS |
|---|---|
分子量 |
286.15 g/mol |
IUPAC名 |
5-(3-bromo-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8BrN3OS/c1-14-7-3-2-5(4-6(7)10)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) |
InChIキー |
WPSKECQODJEAFO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NN=C(S2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


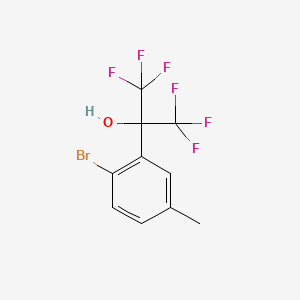
![5-Chlorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13705181.png)


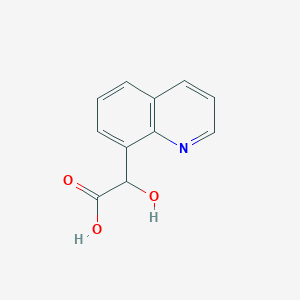
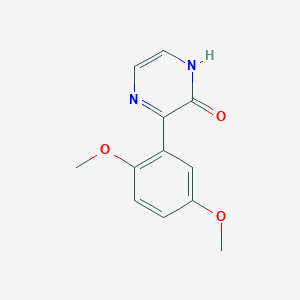
![1-[1-(4-Bromo-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705212.png)
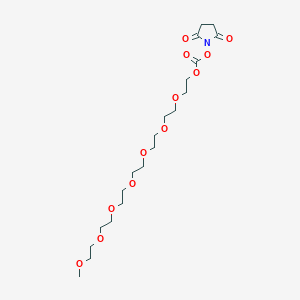
![N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-4-(N-phenylsulfamoyl)benzamide](/img/structure/B13705225.png)
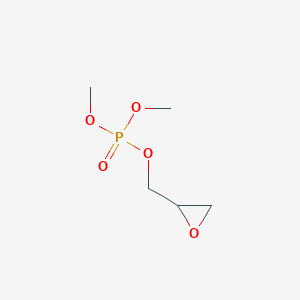
![(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid](/img/structure/B13705247.png)
![8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-6,10-dimethyl-4,12-diphenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13705252.png)
